molecular formula C15H29NO2 B13261043 tert-Butyl 1-amino-2-tert-butylcyclohexane-1-carboxylate

tert-Butyl 1-amino-2-tert-butylcyclohexane-1-carboxylate

Cat. No.: B13261043
M. Wt: 255.40 g/mol
InChI Key: KZBADMSIKDVMMH-UHFFFAOYSA-N
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Description

tert-Butyl 1-amino-2-tert-butylcyclohexane-1-carboxylate is a complex organic compound characterized by its unique structure, which includes a cyclohexane ring substituted with tert-butyl groups and an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 1-amino-2-tert-butylcyclohexane-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of cyclohexanone with tert-butylamine under specific conditions to introduce the amino group. This is followed by the protection of the amino group using tert-butyl chloroformate to form the desired compound. The reaction conditions often include the use of solvents like dichloromethane and catalysts to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carried out under controlled temperatures and pressures. The use of automated systems ensures consistency and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 1-amino-2-tert-butylcyclohexane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The amino group can participate in substitution reactions with electrophiles, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophiles like alkyl halides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

tert-Butyl 1-amino-2-tert-butylcyclohexane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials due to its unique structural properties.

Mechanism of Action

The mechanism of action of tert-Butyl 1-amino-2-tert-butylcyclohexane-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction mechanisms and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    tert-Butylcyclohexane: Lacks the amino and carboxylate groups, making it less reactive in certain chemical reactions.

    tert-Butyl 1-amino-3-azabicyclo[3.2.1]octane-3-carboxylate: A structurally similar compound with different ring systems and functional groups.

Uniqueness

tert-Butyl 1-amino-2-tert-butylcyclohexane-1-carboxylate is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical and physical properties. This uniqueness makes it valuable in various applications, from synthetic chemistry to potential therapeutic uses.

Properties

Molecular Formula

C15H29NO2

Molecular Weight

255.40 g/mol

IUPAC Name

tert-butyl 1-amino-2-tert-butylcyclohexane-1-carboxylate

InChI

InChI=1S/C15H29NO2/c1-13(2,3)11-9-7-8-10-15(11,16)12(17)18-14(4,5)6/h11H,7-10,16H2,1-6H3

InChI Key

KZBADMSIKDVMMH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1CCCCC1(C(=O)OC(C)(C)C)N

Origin of Product

United States

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